molecular formula C23H15BrN2O3S2 B12144552 5-(3-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(3-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12144552
M. Wt: 511.4 g/mol
InChI Key: IUFFTLQWVXMURO-UHFFFAOYSA-N
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Description

The compound 5-(3-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a structurally complex pyrrolin-2-one derivative featuring multiple pharmacophoric motifs. Its core structure includes a pyrrolin-2-one ring substituted at positions 1, 3, 4, and 5 with a 6-methylbenzothiazol-2-yl group, a hydroxyl group, a 2-thienylcarbonyl moiety, and a 3-bromophenyl group, respectively. The molecular formula is C23H15BrN2O3S2, with a calculated molecular weight of 511.41 g/mol. Key features include:

  • 6-Methylbenzothiazol-2-yl: Increases lipophilicity and metabolic stability compared to unsubstituted benzothiazoles.
  • 2-Thienylcarbonyl: Contributes to π-π stacking and electronic interactions.
  • 3-Bromophenyl: Facilitates halogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C23H15BrN2O3S2

Molecular Weight

511.4 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15BrN2O3S2/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3

InChI Key

IUFFTLQWVXMURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with critical differences highlighted (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Bromophenyl Position Heterocycle Substituent Thienylcarbonyl MW (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound Pyrrolin-2-one 3- 6-Methylbenzothiazol-2-yl Yes 511.41 1 3
5-Amino-1-(4-bromophenyl)-dihydropyrrol-3-one Dihydropyrrol-3-one 4- Benzimidazol-2-yl No 369.20 3 3
Example 63 (Chromen-4-one derivative) Chromen-4-one N/A Pyrazolo[3,4-c]pyrimidinyl No 516.1 Not reported Not reported
5a (Benzothiazol-2-ylthio pyrazole) Pyrazole N/A Benzothiazol-2-ylthio No ~450* Not reported Not reported

*Estimated based on synthesis.

Key Comparisons

Core Structure :

  • The target’s pyrrolin-2-one core differs from the chromen-4-one in Example 63 and the pyrazole in . Pyrrolin-2-one derivatives are less commonly reported but offer conformational flexibility for binding interactions.

Bromophenyl Substituent :

  • The 3-bromophenyl group in the target contrasts with the 4-bromophenyl in the dihydropyrrol-3-one analog . Positional isomerism may influence steric and electronic interactions with biological targets.

Heterocyclic Substituents: The 6-methylbenzothiazol-2-yl group in the target enhances lipophilicity compared to the benzimidazol-2-yl group in , which has additional H-bond donors (NH groups). Benzothiazoles are known for their electron-deficient aromatic systems, favoring interactions with hydrophobic pockets.

Thienylcarbonyl Group :

  • Unique to the target, the 2-thienylcarbonyl moiety introduces a planar, electron-rich system for π-π stacking, absent in analogs like the dihydropyrrol-3-one or chromen-4-one derivatives .

Physicochemical Properties: The target’s higher molecular weight (511.41 g/mol) and reduced H-bond donors (1 vs.

Research Implications

Further studies should explore:

  • Structure-Activity Relationships (SAR) : Impact of bromophenyl positional isomerism and methyl substitution on benzothiazole.
  • Crystallographic Analysis : Use of SHELX for resolving conformational details and intermolecular interactions.
  • Solubility and Stability : Comparative pharmacokinetic profiling against analogs like those in .

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